Pentaquine
概要
説明
Pentaquine is a synthetic compound belonging to the class of 8-aminoquinolines. It has been primarily studied for its antimalarial properties, similar to other compounds in this class such as primaquine and pamaquine . This compound has shown efficacy in targeting the tissue stages of the malaria parasite, making it a valuable tool in the fight against malaria.
作用機序
ペンタキンの正確な作用機序は完全には解明されていません。 マラリア原虫のミトコンドリア機能を阻害し、活性酸素種の生成とそれに続く原虫の死滅につながると考えられています 。 ペンタキンは、原虫のDNAに結合してその特性を変える可能性もあり、抗マラリア効果にさらに貢献しています .
生化学分析
Biochemical Properties
Pentaquine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2D6, which is crucial for its metabolic activation . Additionally, this compound interacts with monoamine oxidase A (MAO), facilitating its oxidative deamination . These interactions are essential for the drug’s efficacy and its ability to exert antimalarial effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It interferes with the mitochondrial function of malaria parasites, leading to their death . This compound also affects red blood cells by inducing oxidative stress, which can lead to hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This compound’s impact on cellular metabolism is evident in its ability to disrupt the electron transport chain within the parasite’s mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It generates reactive oxygen species (ROS) that damage the parasite’s cellular components . This compound also binds to protozoal DNA, altering its properties and leading to the parasite’s death . Additionally, it interferes with the electron transport chain in the parasite’s mitochondria, disrupting its energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in its ability to induce oxidative stress and hemolysis . These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively prevents malaria relapses without significant adverse effects . At higher doses, this compound can cause toxicity, including neurotoxicity and hemolysis . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, with cytochrome P450 enzymes playing a crucial role in its biotransformation . The primary metabolites include carboxyprimaquine and other hydroxylated derivatives . These metabolites are further conjugated with glucuronic acid, facilitating their excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transport proteins that facilitate its uptake into cells . Once inside the cells, this compound accumulates in the mitochondria, where it exerts its antimalarial effects . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria of malaria parasites . This localization is crucial for its mechanism of action, as it disrupts the mitochondrial electron transport chain . This compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to cross mitochondrial membranes and accumulate within these organelles .
準備方法
ペンタキンの合成は、キノリンコアの調製から始まる複数の工程を伴います。主要な合成ルートには以下が含まれます。
キノリンコアの形成: キノリンコアは、アニリン誘導体とアルデヒドの縮合反応、続いて環化反応によって合成されます。
アミノ基の導入: アミノ基は、キノリンコアが制御された条件下でアミンと反応する求核置換反応によって導入されます。
ペンタキンの工業的生産方法は、通常、大規模なバッチ反応で行われ、最適化された反応条件と精製技術によって高収率と高純度が確保されます。
化学反応の分析
ペンタキンは、以下を含む様々な化学反応を起こします。
酸化: ペンタキンは、キノリンN-オキシド誘導体を形成するために酸化することができます。一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: ペンタキンの還元は、ジヒドロキノリン誘導体の形成につながる可能性があります。水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
これらの反応から生成される主な生成物には、様々なキノリン誘導体が含まれ、これらはさらに様々な化学的および製薬用途に使用することができます。
4. 科学研究への応用
ペンタキンは、その抗マラリア特性について広く研究されています。 マラリア原虫の組織期に効果があり、マラリア再発の治療と予防に不可欠な成分となっています 。 さらに、ペンタキンは、その潜在的な神経毒性と中枢神経系への影響について調査されています 。 研究では、その有効性を高め、潜在的な副作用を軽減するために、併用療法での使用も検討されています .
科学的研究の応用
Pentaquine has been extensively studied for its antimalarial properties. It is effective against the tissue stages of the malaria parasite, making it a crucial component in the treatment and prevention of malaria relapses . Additionally, this compound has been investigated for its potential neurotoxicity and its effects on the central nervous system . Research has also explored its use in combination therapies to enhance its efficacy and reduce potential side effects .
類似化合物との比較
ペンタキンは、プリマキン、パマキン、イソペンタキンなど、8-アミノキノリン系化合物に属します 。これらの化合物と比較して、ペンタキンは、有効性と潜在的な副作用の点で独自の特性を示しています。例えば:
プリマキン: ペンタキンと同様に、プリマキンはマラリアの組織期に効果があります。
パマキン: パマキンは、最初に開発された8-アミノキノリン系化合物の1つですが、より効果的で安全な代替品に取って代わられています.
生物活性
Pentaquine is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. It has garnered attention for its efficacy against malaria, particularly in targeting the liver stages of Plasmodium vivax, which are crucial for preventing relapses in malaria infections. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparisons with other antimalarials.
This compound exhibits significant biological activity primarily through its interaction with nucleic acids. It binds to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), inhibiting their synthesis and function, which disrupts the replication and transcription processes essential for the survival of malaria parasites. This mechanism is particularly effective against the liver stages of Plasmodium species, making this compound a valuable tool in preventing malaria relapses.
Efficacy in Clinical Studies
Clinical studies have demonstrated this compound's effectiveness in treating malaria. A notable study by Alving et al. evaluated various treatment regimens involving this compound and quinine. The results indicated that:
- This compound alone (60 mg/day for 14 days) resulted in a relapse rate of 60%.
- Combination therapy with quinine reduced the relapse rate to 17%, highlighting the potential for combination therapies to enhance efficacy and reduce resistance development .
The following table summarizes key findings from clinical trials involving this compound:
Treatment Regimen | Number of Patients | Relapse Rate (%) |
---|---|---|
This compound alone | 5 | 60 |
This compound + Quinine | 47 | 17 |
Quinine alone | 10 | 92 |
Case Studies and Research Findings
This compound's development involved extensive research, including trials conducted on prisoners at Stateville prison, where it was found to be effective against malaria but also associated with some severe side effects, such as cramps, nausea, and anemia . These findings underscore the importance of monitoring patient responses to this compound treatment.
Further research has focused on improving the therapeutic index of this compound compared to other 8-aminoquinolines. Studies indicate that while this compound shares structural similarities with primaquine and pamaquine, it has a lower toxicity profile and a unique binding affinity for biological macromolecules .
Comparative Analysis with Other Antimalarials
This compound is often compared with other antimalarial drugs within its class. The following table outlines key differences among several 8-aminoquinolines:
Compound | Structure Characteristics | Antimalarial Activity | Toxicity Profile |
---|---|---|---|
This compound | Alkylated 8-aminoquinoline | Effective against liver stages | Lower toxicity compared to primaquine |
Primaquine | Alkylated 8-aminoquinoline | Effective against all stages | Higher toxicity |
Pamaquine | Alkylated 8-aminoquinoline | Limited effectiveness | Moderate toxicity |
Isothis compound | Similar structure with different substitutions | Effective against liver stages | Lower toxicity |
特性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXQZROIIKPELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5428-64-8 (phosphate[1:1]) | |
Record name | Pentaquine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40235339 | |
Record name | Pentaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-78-2 | |
Record name | N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaquine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。